![molecular formula C20H27N5O4 B2524737 8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941873-63-8](/img/structure/B2524737.png)
8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Purine Derivatives
New Purinediones Synthesis : Research on the synthesis of new [c,d]-fused purinediones, which are similar in structure to the compound , demonstrates the versatility of purine derivatives in chemical synthesis. These compounds were obtained either through a four-step synthesis starting from certain pyrimidine diones or via alternative processes involving intramolecular alkylation. Such studies highlight the potential of purine derivatives in the development of new chemical entities with specific properties (Šimo et al., 1995).
Antioxidant Activity of Purine Analogues : The synthesis and evaluation of antioxidant activities of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants reveal the biochemical potential of modified purine structures. These compounds were studied for their effects on blood coagulation parameters, indicating the relevance of purine derivatives in medical chemistry research (Hakobyan et al., 2020).
Biological Activity and Applications
Urease Inhibition by Purine Derivatives : A study on the synthesis and urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, which share a similar purine base structure, demonstrates the potential of purine derivatives in inhibiting enzymatic activity. This research is indicative of the therapeutic and agricultural applications of such compounds, with some derivatives showing significant activity (Rauf et al., 2010).
Bromophenols and Purine Derivatives from Algae : The isolation of bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides, including purine derivatives, suggests the natural occurrence and bioactivity of such compounds. This work underscores the potential of purine derivatives in the discovery of new natural products with unique biological activities (Ma et al., 2007).
properties
IUPAC Name |
3-methyl-7-(2-phenoxyethyl)-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-14(2)28-12-7-10-21-19-22-17-16(18(26)23-20(27)24(17)3)25(19)11-13-29-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,21,22)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXGLPHPVGTLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-isopropoxypropyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione |
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